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Compound of Interest

Compound Name: N-Benzylpropanamide

Cat. No.: B1265853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N-
Benzylpropanamide, a valuable intermediate in organic synthesis and drug discovery. Two

common and effective protocols are detailed: the reaction of propanoyl chloride with

benzylamine and the coupling of propanoic acid with benzylamine using N,N'-

dicyclohexylcarbodiimide (DCC).

Physicochemical Data
Property Value

Molecular Formula C₁₀H₁₃NO

Molecular Weight 163.22 g/mol

Appearance White to off-white solid

CAS Number 10264-12-7

Experimental Protocols
Two primary methods for the synthesis of N-Benzylpropanamide are presented below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1265853?utm_src=pdf-interest
https://www.benchchem.com/product/b1265853?utm_src=pdf-body
https://www.benchchem.com/product/b1265853?utm_src=pdf-body
https://www.benchchem.com/product/b1265853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Synthesis from Propanoyl Chloride and
Benzylamine
This method involves the acylation of benzylamine with propanoyl chloride in the presence of a

base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:
Materials and Reagents:

Reagent
Molecular Weight (
g/mol )

Quantity (mmol) Volume/Mass

Benzylamine 107.15 10 1.07 g

Propanoyl chloride 92.52 11 1.02 g

Triethylamine 101.19 12 1.67 mL

Dichloromethane

(DCM)
- - 50 mL

Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.67 mL, 12

mmol) in 30 mL of anhydrous dichloromethane (DCM).

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of propanoyl

chloride (1.02 g, 11 mmol) in 20 mL of anhydrous DCM dropwise from the dropping funnel

over 30 minutes with continuous stirring.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2-3 hours.

Work-up:

Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃

solution, and 20 mL of brine.

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Recrystallize the crude solid from a suitable solvent system such as ethyl acetate/hexanes

to yield pure N-Benzylpropanamide.

Expected Yield and Characterization:
Yield: Typically 85-95%.

Melting Point: 56-58 °C

¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.39 (m, 5H, Ar-H), 5.90 (br s, 1H, NH), 4.45 (d, J=5.6 Hz,

2H, N-CH₂), 2.22 (q, J=7.6 Hz, 2H, CO-CH₂), 1.18 (t, J=7.6 Hz, 3H, CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 138.4, 128.7, 127.8, 127.5, 43.8, 30.0, 9.8.

Protocol 2: Synthesis from Propanoic Acid and
Benzylamine via DCC Coupling
This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the

amide bond formation between propanoic acid and benzylamine.

Reaction Scheme:
Materials and Reagents:
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Reagent
Molecular Weight (
g/mol )

Quantity (mmol) Mass

Propanoic acid 74.08 10 0.74 g

Benzylamine 107.15 10 1.07 g

N,N'-

Dicyclohexylcarbodiim

ide (DCC)

206.33 11 2.27 g

4-

Dimethylaminopyridin

e (DMAP)

122.17 1 0.12 g

Dichloromethane

(DCM), anhydrous
- - 50 mL

Step-by-Step Procedure:
Reaction Setup: To a solution of propanoic acid (0.74 g, 10 mmol), benzylamine (1.07 g, 10

mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) in 50 mL

of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask, add a solution of DCC

(2.27 g, 11 mmol) in 20 mL of DCM at 0 °C with stirring.

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18

hours.

Work-up:

A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the precipitate and

wash it with a small amount of cold DCM.

Transfer the filtrate to a separatory funnel.

Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃

solution, and 20 mL of brine.

Dry the organic layer over anhydrous sodium sulfate.
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Purification:

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) or by recrystallization.

Expected Yield and Characterization:
Yield: Typically 70-85%.

Characterization data is identical to Protocol 1.

Experimental Workflow and Logic
The synthesis of N-Benzylpropanamide follows a logical progression from starting materials to

the final purified product. The choice between the two protocols may depend on the availability

of reagents and the desired scale of the reaction. The acid chloride method is generally faster,

while the DCC coupling method is often used for more sensitive substrates.

Protocol 1: Acid Chloride Method

Protocol 2: DCC Coupling Method

Benzylamine +
Propanoyl Chloride +

Triethylamine in DCM
Acylation at 0°C to RT Aqueous Work-up

(HCl, NaHCO₃, Brine) Recrystallization Pure N-Benzylpropanamide

Propanoic Acid +
Benzylamine +

DCC + DMAP in DCM
Coupling at 0°C to RT Filtration of DCU &

Aqueous Work-up
Column Chromatography

or Recrystallization Pure N-Benzylpropanamide

Choose Synthesis Protocol
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Available

Carboxylic Acid
Available
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Workflow for the synthesis of N-Benzylpropanamide.
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Signaling Pathways and Logical Relationships
The synthesis of N-Benzylpropanamide is a fundamental example of amide bond formation, a

cornerstone of peptide synthesis and medicinal chemistry. The underlying principle is the

nucleophilic attack of the amine (benzylamine) on an activated carboxylic acid derivative

(propanoyl chloride or the DCC-activated propanoic acid).
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Mechanism of amide bond formation.
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To cite this document: BenchChem. [Synthesis of N-Benzylpropanamide: A Detailed
Laboratory Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265853#step-by-step-synthesis-of-n-
benzylpropanamide-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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